molecular formula C21H18O4 B8166475 Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166475
M. Wt: 334.4 g/mol
InChI Key: UCYBWMDBDQHHOF-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a benzyloxy group at position 6 of the first phenyl ring, a hydroxyl group at position 4' of the second ring, and a methyl ester at position 3. This compound serves as a precursor to 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, synthesized via hydrolysis with potassium hydroxide in ethanol under reflux conditions .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-21(23)17-9-12-20(25-14-15-5-3-2-4-6-15)19(13-17)16-7-10-18(22)11-8-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYBWMDBDQHHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate ester can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Compounds related to biphenyl derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the biphenyl structure can enhance the selectivity and potency against specific cancer types. For instance, biphenyl derivatives have been studied for their ability to target specific enzymes involved in cancer progression .
  • Anti-inflammatory Properties : The presence of hydroxyl groups in the compound may contribute to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

  • Polymer Additives : This compound can be utilized as an additive in polymers to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance performance under thermal stress .
  • Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound can be explored as a material in OLED technology. Research indicates that biphenyl derivatives can serve as effective emissive layers due to their ability to facilitate charge transport and light emission .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the synthesis of more complex organic molecules:

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for constructing complex organic frameworks used in pharmaceuticals and agrochemicals .
  • Reactions Involving Suzuki Coupling : The compound's structure is amenable to Suzuki coupling reactions, which are widely used in the synthesis of biaryl compounds. This reaction allows for the formation of carbon-carbon bonds between aryl groups, facilitating the development of diverse chemical entities .

Case Study 1: Anticancer Activity

A study conducted on related biphenyl derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted how structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Polymer Applications

In a recent investigation into polymer blends incorporating this compound, researchers reported improved thermal stability and mechanical strength compared to standard polymer formulations.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 4′-Methyl-5-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-Biphenyl]-3-Carboxylate

  • Substituents : Nitrobenzooxadiazole at position 5, methyl at 4'.
  • Key Differences : The electron-withdrawing nitro group and heterocyclic oxadiazole ring increase polarity and reactivity compared to the benzyloxy group in the target compound.
  • Applications : Demonstrated inhibitory activity against c-Myc transcription factor dimerization, highlighting its role in anticancer research .

[1,1'-Biphenyl]-3-Carboxylic Acid, 6-Chloro-3'-Hydroxy-4'-Methyl-, Methyl Ester

  • Substituents : Chlorine at position 6, hydroxyl at 3', methyl at 4'.
  • Key Differences : Chlorine’s electron-withdrawing nature contrasts with the electron-donating benzyloxy group, altering electronic density and stability. The hydroxyl group’s position (3' vs. 4') affects hydrogen-bonding patterns .

4′-(Benzyloxy)-[1,1′-Biphenyl]-3-Carboxylic Acid

  • Functional Group : Carboxylic acid instead of methyl ester.

Key Research Findings and Implications

  • Electronic Effects : Benzyloxy and hydroxyl groups in the target compound create a balance of electron-donating and H-bonding properties, distinct from chloro or nitro-substituted analogs.
  • Synthetic Flexibility : The ester group allows derivatization to carboxylic acids or other esters, while bromomethyl or tert-butyl groups (as in Impurity H(EP)) enable further functionalization .
  • Biological Relevance : Structural analogs with nitroheterocycles (e.g., ) show targeted bioactivity, suggesting that modifying substituent positions on the biphenyl scaffold can tailor interactions with biological targets .

Biological Activity

Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C20H18O4
  • Molar Mass : 318.35 g/mol
  • CAS Number : 865137-93-5

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Suzuki Coupling Reaction : This method employs 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid to form an intermediate compound.
  • Hydrogenation and Debenzylation : The intermediate undergoes hydrogenation in the presence of Pd/C catalyst to yield the target compound with high purity and yield .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. For example, studies have shown that derivatives of biphenyl compounds can effectively scavenge free radicals, suggesting a protective role against oxidative stress .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. It has been evaluated for its ability to modulate pathways involved in inflammation, showcasing potential as an anti-inflammatory agent .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. In models of neurodegeneration, it has been shown to protect neuronal cells from oxidative damage and apoptosis .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antioxidant capacityDemonstrated significant free radical scavenging activity.
Study BAssess anti-inflammatory propertiesInhibition of TNF-alpha and IL-6 production in macrophages.
Study CInvestigate neuroprotective effectsCompound reduced cell death in SHSY5Y neuronal cells under oxidative stress conditions.

Q & A

Q. What synthetic methodologies are optimal for constructing the biphenyl core of Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate?

The Suzuki-Miyaura cross-coupling reaction is widely employed for biphenyl synthesis. Key steps include:

  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) in a toluene/ethanol solvent mixture with aqueous Na₂CO₃ as a base .
  • Substrate Preparation : Boronic acid derivatives (e.g., methyl 6-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate) are coupled with aryl halides under reflux (6 h) to achieve high yields (80–86%) .
  • Purification : Column chromatography (hexane/EtOAc gradients) ensures product purity .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

¹H NMR analysis is critical for verifying substituent positions and protecting groups:

  • Benzyloxy Protons : Typically appear as a singlet (δ ~3.95–4.00 ppm for OCH₃) and aromatic protons as multiplet signals (δ ~6.79–8.42 ppm) .
  • Hydroxy and Amino Groups : Broad singlets (δ ~11.02–12.07 ppm) indicate hydrogen bonding or exchangeable protons . ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm) and aromatic carbons .

Q. What strategies are used to assess purity and stability during synthesis?

  • Reverse-Phase MPLC : Effective for separating polar intermediates (e.g., methyl 4′-amino derivatives) using MeCN/water gradients .
  • Degradation Studies : Monitor stability under acidic/basic conditions via HPLC. For example, hydrolysis of methyl esters to carboxylic acids (e.g., compound 4l in ) is tracked at 49% yield .

Advanced Research Questions

Q. How do substituent modifications (e.g., tert-butyl, dimethylamino) influence biological activity?

  • tert-Butyl Groups : Enhance lipophilicity and metabolic stability. In antiparasitic analogs, tert-butylbenzamido groups improved target binding (87% yield in step 2 synthesis) .
  • Dimethylamino Groups : Introduced via reductive amination (NaBH₄/Raney Ni) to modulate electronic properties, enhancing solubility and pharmacokinetics (53% yield in step 4) .
  • Nitrobenzoxadiazole Derivatives : Improve fluorescence properties for imaging studies (63% yield in SNAr reactions) .

Q. What catalytic systems address regioselectivity challenges in C–H activation for aryl coupling?

  • Chromium Arene Complexes : Enable ortho-arylation of anisoles with high regiocontrol (86% yield for methyl 4,6-dimethoxy-4'-methyl derivatives) .
  • Palladium Catalysis : Optimized for sterically hindered substrates (e.g., 4′-tert-butyl derivatives) to avoid byproducts .

Q. How can computational modeling predict SAR for kinase or receptor inhibition?

  • Docking Studies : Used to evaluate interactions with targets like STAT3 or c-Myc. For example, methyl 4′-methyl-5-nitrobenzoxadiazole derivatives showed improved c-Myc-Max dimerization inhibition (IC₅₀ < 10 µM) .
  • Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors and hydrophobic regions for lead optimization .

Q. What in vitro assays are suitable for evaluating antiparasitic or anticancer activity?

  • Antiparasitic Screens : Assess inhibition of kinetoplastid enzymes (e.g., Trypanosoma brucei) via IC₅₀ measurements .
  • Cell-Based Assays : Use HL-60 or Daudi cells to test cytotoxicity and apoptosis induction (e.g., 10074-G5 analogs in ) .

Methodological Challenges and Solutions

Q. How are benzyloxy groups strategically employed as protective groups?

  • Protection of Phenols : Benzyl ethers are stable under acidic/basic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or TFA .
  • Case Study : In , benzyloxy groups protected hydroxyls during multi-step syntheses, removed post-cyclization .

Q. What techniques resolve contradictions in reaction yields or spectroscopic data?

  • Reproducibility Checks : Vary catalyst loading (e.g., Pd 2–10 mol%) and solvent ratios to optimize yields .
  • High-Resolution MS : Confirms molecular formulas when NMR signals overlap (e.g., m/z 447.2 [M+H]+ in ) .

Q. How is regioselectivity maintained during electrophilic aromatic substitution?

  • Directing Groups : Methoxy or ester groups orient electrophiles to meta/para positions. For example, methyl carboxylates direct nitration to specific aryl positions .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) block undesired substitution pathways .

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